6,7-Dimethoxy-4-(piperazin-1-yl)quinoline
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Overview
Description
6,7-Dimethoxy-4-(piperazin-1-yl)quinoline is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a quinoline core substituted with methoxy groups at positions 6 and 7, and a piperazine ring at position 4. This compound has garnered interest due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-(piperazin-1-yl)quinoline typically involves the reaction of 6,7-dimethoxyquinoline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinoline compounds .
Scientific Research Applications
6,7-Dimethoxy-4-(piperazin-1-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline: This compound shares a similar structure but with a quinazoline core instead of quinoline.
6,7-Dimethoxy-2-(1-piperazinyl)-4-quinazolinamine: Another related compound with a quinazoline core and additional functional groups
Uniqueness
6,7-Dimethoxy-4-(piperazin-1-yl)quinoline is unique due to its specific substitution pattern and the presence of both methoxy and piperazine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C15H19N3O2 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
6,7-dimethoxy-4-piperazin-1-ylquinoline |
InChI |
InChI=1S/C15H19N3O2/c1-19-14-9-11-12(10-15(14)20-2)17-4-3-13(11)18-7-5-16-6-8-18/h3-4,9-10,16H,5-8H2,1-2H3 |
InChI Key |
NHUWEBVCJSABRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)N3CCNCC3 |
Origin of Product |
United States |
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